BenchChemオンラインストアへようこそ!

Epsiprantel

Pharmacokinetics Absorption Excretion

Epsiprantel is a gut-restricted veterinary anthelmintic distinguished by minimal systemic absorption (<0.1% renal elimination), confining activity to the GI lumen. Unlike systemically-distributed praziquantel, its gut-localized pharmacokinetics make it ideal for luminal tapeworm research, microbiome interaction studies, and as a high-efficacy positive control. At 5.5 mg/kg, it delivers 100% efficacy against Taenia spp. and 99.8% against Dipylidium caninum in dogs. Proven compatible with pyrantel pamoate for fixed-dose combination development. Well-characterized safety margin: no adverse effects at 5x dose in cats.

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
CAS No. 98123-83-2
Cat. No. B1671560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpsiprantel
CAS98123-83-2
SynonymsBRL 38705
BRL-38705
epsiprantel
epsiprantel, (+)-isomer
epsiprantel, (-)-isome
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2
InChIInChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2
InChIKeyLGUDKOQUWIHXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Epsiprantel (CAS 98123-83-2) – A Selective Veterinary Cestocide with Defined Pharmacokinetic Differentiation


Epsiprantel is a veterinary anthelmintic of the isoquinoline class [1], approved as a single-dose oral tablet for the removal of common tapeworms in cats (Dipylidium caninum, Taenia taeniaeformis) and dogs (D. caninum, T. pisiformis) [2]. It is a close structural analog of praziquantel and shares a presumed mechanism of action involving disruption of parasite calcium homeostasis [3]. However, its key differentiating feature is its very limited systemic absorption following oral administration, a property that confines its activity predominantly to the gastrointestinal lumen and distinguishes it from its more systemically available analog [4].

Why Epsiprantel is Not a Direct Substitute for Praziquantel in All Cestode Infections


While epsiprantel and praziquantel are closely related analogs with high efficacy against cestodes [1], their distinct pharmacokinetic profiles and species-specific efficacy mandates a selective procurement strategy. Epsiprantel's minimal enteral absorption results in a gut-restricted action [2], which contrasts with praziquantel's systemic distribution [1]. This difference is critical: for infections requiring systemic drug exposure (e.g., certain tissue stages of Echinococcus or Schistosoma), praziquantel is essential [1]. Conversely, for purely luminal tapeworm infections, epsiprantel's localized exposure offers a defined pharmacokinetic advantage. Furthermore, evidence indicates that epsiprantel may not achieve complete clearance of Echinococcus multilocularis burdens in dogs [3], underscoring that efficacy cannot be assumed across all cestode species and that the choice between these two agents must be guided by the specific parasite and its location.

Quantitative Differentiation of Epsiprantel: Evidence from Comparative Studies


Epsiprantel vs. Praziquantel: Pharmacokinetic Profile Comparison

Epsiprantel demonstrates minimal enteral absorption compared to praziquantel, resulting in a distinct pharmacokinetic profile. Following oral administration, less than 0.1% of an epsiprantel dose is eliminated via the urine, with the bulk of the drug excreted in the feces [1][2]. This is in direct contrast to praziquantel, which is rapidly and extensively absorbed from the gastrointestinal tract [3].

Pharmacokinetics Absorption Excretion

Epsiprantel Dose-Response Efficacy Against Taenia and Dipylidium in Dogs

In a controlled dose-titration study in naturally infected dogs, epsiprantel demonstrated dose-dependent efficacy against Taenia sp. and Dipylidium caninum [1]. At the labeled therapeutic dose of 5.5 mg/kg, efficacy was 100% against Taenia and 99.8% against Dipylidium [1]. This compares favorably to praziquantel, which at its labeled oral dose of 5 mg/kg, is reported to be 100% effective against both genera [2].

Efficacy Dose-Response Taenia Dipylidium

Epsiprantel Efficacy Against Echinococcus granulosus in Dogs

In experimental infections of Echinococcus granulosus in dogs, oral epsiprantel at 5.0 mg/kg achieved a >99.9% reduction in mature worm burdens, with a single dose of 7.5 mg/kg required for total clearance (100%) [1]. This indicates a high, dose-proportional activity against this zoonotic cestode.

Efficacy Echinococcus granulosus Dose-Response

Epsiprantel Safety Margin in Target Species

Epsiprantel exhibits a wide safety margin in target species. In cats, no adverse effects were noted at 5 times the recommended dose administered once daily for 3 days, and only minimal clinical signs were observed at 40 times the recommended dose given once daily for 4 days [1]. In dogs, no significant adverse results were observed in 14-day repeat dose studies at 500 mg/kg, which is approximately 90 times the recommended dosage [1].

Safety Toxicity Tolerance

Combination Efficacy of Epsiprantel with Pyrantel Pamoate in Dogs

A combination of epsiprantel (5.5 mg/kg) and pyrantel pamoate (5 mg/kg base) was evaluated for broad-spectrum gastrointestinal helminth control in dogs [1]. The combination achieved 100% efficacy against Taenia hydatigena, T. pisiformis, and Dipylidium caninum [1]. This demonstrates that epsiprantel's cestocidal activity is maintained and effective when co-formulated with a nematocide.

Combination Therapy Efficacy Pyrantel

In Vitro Potency of Epsiprantel Against Echinococcus granulosus

In vitro, epsiprantel at a concentration of 10 µg/mL caused tegumental damage and death of protoscoleces, juveniles (7-day-old), and adult (37-day-old) Echinococcus granulosus [1]. Degenerative changes and death occurred more rapidly in the older (adult) parasites [1].

In Vitro Potency Echinococcus granulosus

Optimal Use Cases for Epsiprantel in Research and Industrial Settings


Research on Gut-Restricted Cestocides

Epsiprantel's minimal systemic absorption (less than 0.1% renal elimination) [1] makes it an ideal tool compound for studying gut-localized pharmacology and pharmacokinetics. Researchers investigating the impact of drug exposure on the gut microbiome or examining the dynamics of luminal parasite clearance without confounding systemic effects will find epsiprantel's defined profile highly advantageous.

Formulation Development of Broad-Spectrum Anthelmintics

Epsiprantel's proven compatibility and maintained efficacy when combined with pyrantel pamoate (100% efficacy against major canine cestodes) [2] supports its use as a development candidate for fixed-dose combination products targeting both nematodes and cestodes. Its chemical stability as a solid [3] further facilitates formulation into various oral dosage forms.

Comparative Efficacy Studies for Taeniid Tapeworms

For studies requiring a high-efficacy, dose-defined comparator for treating Taenia spp. and Dipylidium caninum infections in dogs, epsiprantel provides a well-characterized benchmark. At its labeled dose of 5.5 mg/kg, it delivers 100% and 99.8% efficacy against Taenia and Dipylidium, respectively [4], offering a reliable positive control against which novel anthelmintic candidates can be evaluated.

High-Safety-Margin Research Applications in Felines

The quantitatively established safety margin in cats—no adverse effects at 5x the recommended dose for 3 days [5]—makes epsiprantel a preferred choice for research protocols requiring higher-than-therapeutic dosing in felines, such as pharmacokinetic modeling of gut exposure or studies on parasite resistance mechanisms where a high selection pressure is needed without inducing systemic toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epsiprantel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.